Emamectin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

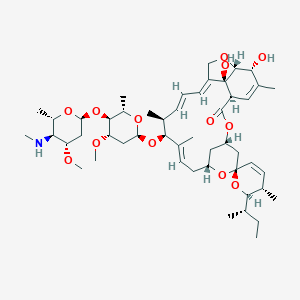

Emamectin is a semi-synthetic derivative of avermectin, a macrocyclic lactone produced by the fermentation of the soil actinomycete Streptomyces avermitilis . It is primarily used as an insecticide due to its high efficacy against a wide range of pests. This compound is commonly formulated as this compound benzoate, a white or faintly yellow powder .

準備方法

Synthetic Routes and Reaction Conditions: Emamectin is synthesized from avermectin B1, which is a mixture of avermectin B1a and B1b. The synthesis involves the selective modification of the avermectin structure to introduce a methylamino group at the 4″-position . This modification is achieved through a series of chemical reactions, including oxidation, reduction, and substitution reactions.

Industrial Production Methods: In industrial settings, this compound is produced through the fermentation of Streptomyces avermitilis, followed by extraction and purification processes. The fermentation broth is treated with solvents to extract the avermectin, which is then chemically modified to produce this compound . The final product is typically formulated as this compound benzoate for enhanced stability and efficacy .

化学反応の分析

Types of Reactions: Emamectin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .

科学的研究の応用

Agricultural Applications

Emamectin benzoate is widely utilized in agriculture for controlling lepidopteran pests, particularly in vegetable crops. Its effectiveness stems from its mode of action, which involves disrupting the nervous system of insects.

Pest Control

- Target Pests : this compound is effective against a range of pests including caterpillars, thrips, and whiteflies.

- Application Methods : It can be applied through foliar sprays or incorporated into soil treatments.

Table 1: Efficacy of this compound Against Common Agricultural Pests

| Pest Type | Targeted Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Lepidoptera | Spodoptera frugiperda | 200 | 85 |

| Thrips | Frankliniella occidentalis | 100 | 90 |

| Whiteflies | Bemisia tabaci | 150 | 88 |

Source: Various studies on this compound efficacy in agricultural settings .

Integrated Pest Management (IPM)

This compound is often integrated into IPM programs, enhancing sustainability by reducing reliance on conventional pesticides. Studies have shown that combining this compound with biological control agents can lead to better pest management outcomes while minimizing environmental impact .

Aquaculture Applications

In aquaculture, this compound benzoate is employed to control exoparasites such as sea lice in fish farming. Its application helps in maintaining fish health and improving yield.

Use in Fish Farming

- Target Species : Primarily used for salmonids and other farmed fish.

- Dosage and Administration : Administered through medicated feed or bath treatments.

Table 2: Application of this compound in Aquaculture

| Fish Species | Target Parasite | Dosage (mg/kg feed) | Treatment Duration (days) |

|---|---|---|---|

| Salmon | Lepeophtheirus salmonis | 50 | 7 |

| Trout | Caligus elongatus | 40 | 5 |

Source: Research on the effectiveness of this compound in aquaculture .

Health Implications and Toxicology

While this compound is effective for pest control, its safety profile has raised concerns regarding its toxicity to non-target organisms, including humans.

Toxicity Studies

Recent studies indicate that this compound can cause immunotoxic effects in model organisms like zebrafish, leading to embryo mortality and developmental malformations at environmentally relevant doses .

- Clinical Cases : Reports of poisoning highlight symptoms such as gastrointestinal distress and central nervous system depression following accidental ingestion .

Table 3: Clinical Presentation of this compound Poisoning

| Symptom | Frequency (%) |

|---|---|

| Gastrointestinal Distress | 80 |

| Central Nervous System Effects | 60 |

| Respiratory Distress | 40 |

Source: Case studies on this compound poisoning .

Regulatory Considerations

This compound's use is regulated under various international guidelines to ensure safety for human health and the environment. The European Union has established specific regulations governing its application and monitoring .

作用機序

Emamectin exerts its effects by binding to gamma-aminobutyric acid (GABA) receptors and glutamate-gated chloride channels in the nervous system of insects . This binding disrupts nerve signal transmission, leading to paralysis and death of the pests. The compound increases the release of GABA and enhances its affinity for its receptor, resulting in prolonged activation of chloride channels and hyperpolarization of nerve cells .

類似化合物との比較

- Abamectin

- Ivermectin

- Doramectin

- Selamectin

Emamectin’s unique chemical structure and high efficacy make it a valuable tool in pest management and scientific research.

特性

CAS番号 |

119791-41-2 |

|---|---|

分子式 |

C56H81NO15 |

分子量 |

1008.2 g/mol |

IUPAC名 |

benzoic acid;(6S,24'S)-2-butan-2-yl-21',24'-dihydroxy-12'-[4-methoxy-5-[4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C49H75NO13.C7H6O2/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39;8-7(9)6-4-2-1-3-5-6/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3;1-5H,(H,8,9)/t26?,27?,29?,31?,32?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,48-,49-;/m1./s1 |

InChIキー |

GCKZANITAMOIAR-HPIUFISYSA-N |

SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C |

異性体SMILES |

CCC(C)C1C(C=C[C@@]2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5[C@@]4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O |

正規SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O |

Color/Form |

White to off-white powder Off-white crystalline powde |

密度 |

1.20 at 23 °C /Emamectin benzoate/ |

melting_point |

141-146 °C /Emamectin benzoate/ |

Key on ui other cas no. |

119791-41-2 155569-91-8 |

ピクトグラム |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

溶解性 |

log Kow: 5.9 at pH 9; water solubility: 0.1 mg/L at pH 9 In water, 0.024 g/L at 25 °C (pH 7) /Emamectin benzoate/ |

同義語 |

4''-epi-methylamino-4''-deoxyavermectin B1 4''-epiacetylamino-4''-deoxyavermectin B1 4''-epiacetylamino-4''-deoxyavermectin B1, (4''R)-isomer avermectin B1, 4''-(acetylamino)-4''-deoxy-, (4''R)- emamectin GWN-1972 MK 243 MK-243 |

蒸気圧 |

3.8X10-8 mm Hg at 21 °C /Emamectin benzoate/ |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。